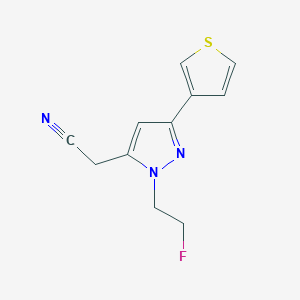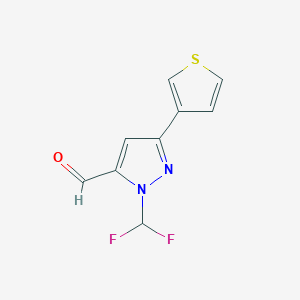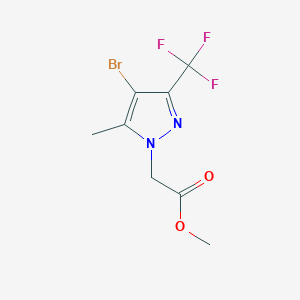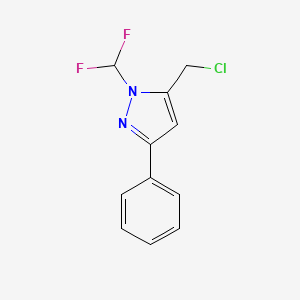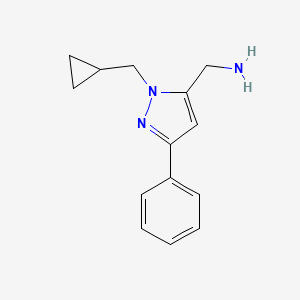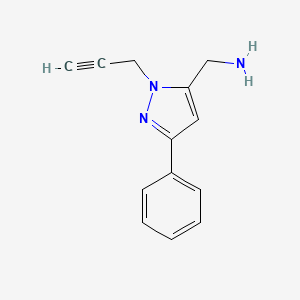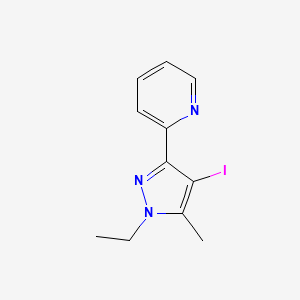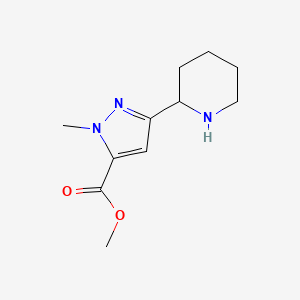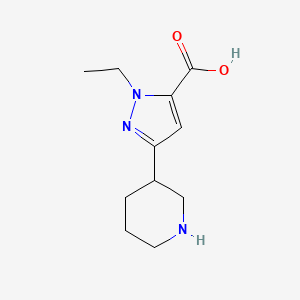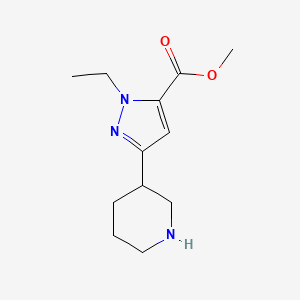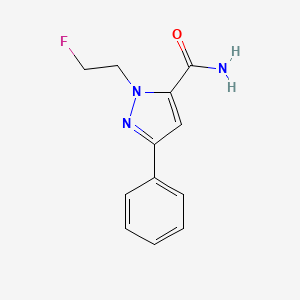![molecular formula C9H8F3N3 B1479707 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098091-04-2](/img/structure/B1479707.png)
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Vue d'ensemble
Description
The compound “2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyrazole ring is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of a wide range of compounds .
Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the biological activity of these compounds. Such modifications have led to the development of novel anti-inflammatory and antibacterial agents with improved action profiles and minimized side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Heterocycles
Pyrazole derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and agrochemical products. The versatility of pyrazoles in organic synthesis allows for the creation of a wide array of biologically active compounds, showcasing their importance in drug development and material science (Dar & Shamsuzzaman, 2015).
Development of Anticancer Agents
Research into pyrazoline derivatives has also uncovered their potential in anticancer therapy. The diverse chemical structure of pyrazolines enables the synthesis of derivatives that exhibit significant biological effects, including anticancer activity. This area of study offers promising avenues for the development of new therapeutic agents targeting various forms of cancer (Ray et al., 2022).
Therapeutic Applications for Neurodegenerative Disorders
Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative diseases. These compounds exhibit neuroprotective properties and have shown efficacy in managing conditions such as Alzheimer’s and Parkinson’s diseases. Their ability to inhibit key enzymes involved in neurodegeneration highlights the therapeutic potential of pyrazoline derivatives in treating these debilitating disorders (Ahsan et al., 2022).
Antimicrobial and Antiviral Drug Design
The structural motif of pyrazoles is central to the design of drugs with antimicrobial and antiviral properties. Pyrazole scaffolds have been successfully incorporated into compounds that target a range of pathogens, demonstrating the versatility of this heterocyclic core in medicinal chemistry (Karati, Mahadik, & Kumar, 2022).
Mécanisme D'action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile scaffolds .
Mode of Action
It is known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazoles are known to be involved in various synthetic strategies and can affect the biological activities of targets bearing a pyrazole moiety .
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials, which may influence the pharmacokinetic properties of this compound .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antipsychotic, anti-obesity, analgesic, h2-receptor agonist, and antidepressant effects .
Action Environment
The stability and reactivity of pyrazoles can be influenced by factors such as temperature, solvent, and ph .
Analyse Biochimique
Biochemical Properties
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. These interactions are primarily driven by the trifluoromethyl group, which enhances the compound’s lipophilicity and ability to penetrate biological membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. These changes in gene expression can have downstream effects on cellular metabolism, including alterations in the levels of key metabolites and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are an important consideration for researchers. The compound’s stability and degradation over time can significantly impact its efficacy and safety. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These effects are likely due to the gradual accumulation of the compound within cells and tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its uptake and distribution within the body. For example, the compound can be transported across cell membranes by organic anion transporters, which are expressed in various tissues, including the liver and kidneys. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals. For instance, the compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMQJSQPMBALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


